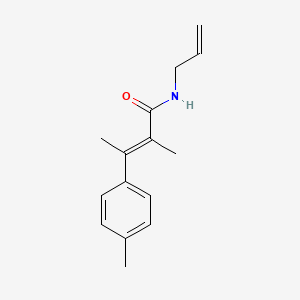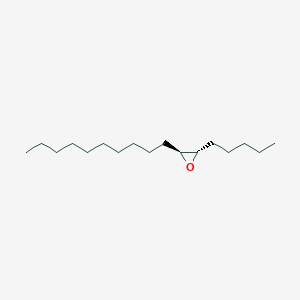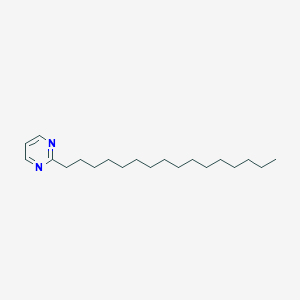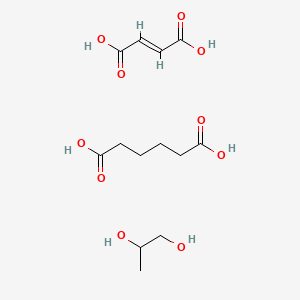
2,6-Dimethyl-4-methylideneoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-methylideneoctane is an organic compound with the molecular formula C11H22 It is a branched hydrocarbon, specifically an alkene, characterized by the presence of a double bond at the fourth carbon atom and methyl groups at the second and sixth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts, to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-methylideneoctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond or methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-methylideneoctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-methylideneoctane involves its interaction with molecular targets, such as enzymes or receptors. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions, which can modulate its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,6-Dimethyl-4-heptene: An alkene with a similar structure but a shorter carbon chain.
2,4-Dimethyl-6-octene: An isomer with different positions of the double bond and methyl groups.
Uniqueness
2,6-Dimethyl-4-methylideneoctane is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
61063-92-1 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
2,6-dimethyl-4-methylideneoctane |
InChI |
InChI=1S/C11H22/c1-6-10(4)8-11(5)7-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
FCBQFJZCLRLYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(=C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)



methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)



![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

